molecular formula Hf3P4 B1143852 hafnium phosphide CAS No. 12325-59-6

hafnium phosphide

Numéro de catalogue: B1143852
Numéro CAS: 12325-59-6
Poids moléculaire: 659.365044
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Description

Hafnium phosphide (HfP) is a binary inorganic compound composed of hafnium (Hf) and phosphorus (P) with the chemical formula HfP. HfP is synthesized via high-temperature solid-state reactions or organometallic precursor routes, such as deprotonation of multidentate phosphide ligands in the presence of hafnium halides . Key physical properties include a theoretical density of 9.78 g/cm³ and a molecular weight of 209.46 g/mol . Applications of HfP are emerging in electrochemical catalysis, particularly in oxygen evolution and reduction reactions when bonded with reduced graphene oxide (rGO) .

Propriétés

Numéro CAS

12325-59-6

Formule moléculaire

Hf3P4

Poids moléculaire

659.365044

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of HfP and Related Compounds

Compound Structure Density (g/cm³) Bandgap (eV) Notable Properties Applications
HfP Cubic (inferred) 9.78 N/A High density, electrochemical activity Catalysis, materials science
ZrP Binuclear clusters ~6.5 (estimated) N/A Bridging phosphide/hydride ligands Coordination chemistry, catalysis
HfN Th₃P₄-type cubic ~14.1 Metallic Extreme hardness, high thermal stability Coatings, high-pressure materials
HfS₂ Layered hexagonal ~6.1 ~1.5–2.0 Semiconducting, catalytic bifunctionality Electrochemical catalysts
InP Zinc blende 4.81 ~1.34 Direct bandgap, defect-tolerant Optoelectronics, solar cells
AlP Zinc blende 2.85 ~2.45 Wide bandgap, toxic decomposition products Semiconductors, pesticides

Key Findings:

  • HfP vs. ZrP : Both HfP and zirconium phosphide (ZrP) form phosphide complexes, but ZrP exhibits binuclear structures with bridging hydrides, as seen in [Zr₂Cl₅HL₂] complexes . HfP’s higher density (9.78 vs. ~6.5 g/cm³ for ZrP) reflects hafnium’s larger atomic mass and tighter packing.
  • HfP vs. HfN : Hafnium nitride (HfN) adopts a Th₃P₄-type cubic structure under high pressure, contrasting with HfP’s simpler cubic arrangement . HfN is metallic, whereas HfP’s electronic properties are less studied but inferred to be semimetallic or semiconducting.
  • HfP vs. HfS₂: Hafnium disulfide (HfS₂) has a layered structure and lower density, enabling applications in flexible electronics. HfP/rGO composites outperform HfS₂ in oxygen reduction reactions, with lower overpotentials in alkaline electrolytes .
  • HfP vs. InP/AlP : Indium phosphide (InP) and aluminum phosphide (AlP) are conventional semiconductors. InP’s direct bandgap (1.34 eV) suits optoelectronics, while AlP’s toxicity limits its use despite its wide bandgap (2.45 eV) .

Functional Performance

  • Electrochemical Catalysis: HfP/rGO hybrids exhibit a lower overpotential (−320 mV at 10 mA/cm²) for oxygen evolution compared to HfS₂/rGO (−350 mV), attributed to enhanced charge transfer kinetics .
  • Thermal Stability : HfN maintains structural integrity up to 2000°C, whereas HfP’s stability under extreme temperatures remains uncharacterized .

Q & A

Q. What synthesis methods are recommended for producing high-purity hafnium phosphide (HfP), and how do purity levels impact experimental outcomes?

Hafnium phosphide is typically synthesized via solid-state reactions or chemical vapor deposition (CVD). For solid-state methods, stoichiometric mixtures of hafnium and phosphorus precursors are heated under inert atmospheres (e.g., argon) at temperatures exceeding 800°C to ensure phase purity . CVD allows precise control over stoichiometry and crystallinity by using volatile precursors like hafnium chloride (HfCl₄) and phosphine (PH₃) under controlled gas flow rates . Purity ≥99.99% is critical for reproducible electronic and structural studies, as impurities (e.g., oxygen or carbon) can alter bandgap measurements or catalytic activity .

Q. Which characterization techniques are essential for validating hafnium phosphide’s structural and electronic properties?

X-ray diffraction (XRD) and scanning electron microscopy (SEM) are foundational for structural analysis. XRD confirms phase purity and crystallinity (e.g., distinguishing HfP from HfP₂ or Hf₃P phases), while SEM reveals grain boundaries and surface morphology . Advanced techniques like X-ray photoelectron spectroscopy (XPS) identify surface oxidation states, and Hall-effect measurements quantify carrier mobility, critical for semiconductor applications .

Q. How does hafnium phosphide’s purity affect its thermal stability and electronic performance?

Impurities like oxygen (>0.01%) degrade thermal stability by forming hafnium oxide (HfO₂) at grain boundaries, which disrupts electrical conductivity . High-purity HfP (≥99.99%) exhibits a consistent bandgap (~1.8 eV) and thermal stability up to 1000°C in inert environments, making it suitable for high-temperature semiconductor applications .

Advanced Research Questions

Q. How can discrepancies in hafnium phosphide’s reported bandgap values (1.5–eV) be resolved methodologically?

Bandgap variations arise from differences in synthesis conditions (e.g., stoichiometry deviations) and measurement techniques. For example, optical absorption spectra may overestimate the bandgap due to excitonic effects, while density functional theory (DFT) calculations require precise lattice parameters . To resolve contradictions:

  • Standardize synthesis protocols (e.g., CVD with in-situ monitoring).
  • Cross-validate results using multiple techniques (e.g., UV-Vis, ellipsometry, DFT) .

Q. What experimental designs are optimal for evaluating hafnium phosphide’s osseointegration potential in biomedical applications?

Adopt the PICO framework (Problem, Intervention, Comparison, Outcomes):

  • Intervention: Implant HfP-coated substrates in vivo (e.g., rodent models).
  • Comparison: Benchmark against titanium (Ti) or hydroxyapatite (HA).
  • Outcomes: Quantify bone-implant contact (BIC) via histomorphometry and assess inflammatory response via cytokine profiling .

Q. How does hafnium phosphide behave under extreme environments (e.g., nuclear reactors)?

HfP’s neutron absorption cross-section (comparable to elemental hafnium) makes it a candidate for control rod coatings. Stability tests under neutron irradiation (e.g., at 10¹⁴ n/cm²) show minimal lattice distortion due to its covalent bonding structure . Post-irradiation analysis requires synchrotron XRD to detect sub-ångström structural changes .

Q. What strategies address contradictory data on hafnium phosphide’s catalytic activity in hydrogen evolution reactions (HER)?

Contradictions stem from surface defects and dopant effects. Methodological solutions:

  • Use atomically flat HfP substrates to minimize defect-driven variability.
  • Dope with transition metals (e.g., Ni) and quantify activity via Tafel slopes and electrochemical impedance spectroscopy (EIS) .

Q. How does hafnium phosphide integrate into advanced semiconductor heterostructures (e.g., with InGaAs or HfO₂)?

In gate stacks, HfP acts as a barrier layer between HfO₂ and InGaAs channels to reduce interface traps. Key steps:

  • Deposit HfP via atomic layer deposition (ALD) at 300°C.
  • Characterize interfacial quality using cross-sectional TEM and capacitance-voltage (C-V) profiling .

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